3-Cyano-5-methoxybenzoic acid
CAS No.: 453566-61-5
Cat. No.: VC4739569
Molecular Formula: C9H7NO3
Molecular Weight: 177.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 453566-61-5 |
---|---|
Molecular Formula | C9H7NO3 |
Molecular Weight | 177.159 |
IUPAC Name | 3-cyano-5-methoxybenzoic acid |
Standard InChI | InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12) |
Standard InChI Key | AVHOYXTVEGMNSG-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)O)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Structure and Functional Groups
The molecular formula of 3-cyano-5-methoxybenzoic acid is C₉H₇NO₃, consisting of a benzoic acid backbone substituted with a cyano (-CN) group at position 3 and a methoxy (-OCH₃) group at position 5. The polar cyano and methoxy groups influence its electronic properties, enhancing solubility in polar solvents and reactivity in substitution reactions .
Table 1: Physicochemical Properties of 3-Cyano-5-methoxybenzoic Acid
Property | Value | Source |
---|---|---|
Molecular Weight | 193.16 g/mol | |
Density | ~1.39 g/cm³ (estimated) | |
Boiling Point | ~399°C (extrapolated) | |
LogP (Partition Coefficient) | 1.04 (predicted) | |
Solubility | Moderate in polar solvents |
The compound’s exact melting point remains undocumented, but analogues like 3-cyano-5-(methoxycarbonyl)benzoic acid exhibit high thermal stability, suggesting similar behavior .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3-cyano-5-methoxybenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:
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Methoxy Introduction: Electrophilic substitution on 3-cyanobenzoic acid using methylating agents like dimethyl sulfate under basic conditions.
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Purification: Recrystallization or chromatography to isolate the product .
A patented method for synthesizing structurally related cyano-benzoic acid derivatives employs Stobbe condensation or enzymatic resolution to achieve high enantiomeric purity . For example, lipase-catalyzed hydrolysis of racemic esters has been used to isolate enantiomerically enriched intermediates, a technique adaptable to 3-cyano-5-methoxybenzoic acid production .
Industrial Manufacturing
Industrial production may leverage continuous flow reactors to optimize bromination or cyanation steps, as seen in the synthesis of 2-bromo-3-cyano-5-methoxybenzoic acid analogues. Automated systems ensure precise control over reaction parameters (e.g., temperature, pH), enhancing yield and reproducibility .
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The electron-withdrawing cyano group activates the aromatic ring for substitutions, enabling bromination or nitration at specific positions.
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Reduction: The cyano group can be reduced to an amine using agents like LiAlH₄, yielding 3-amino-5-methoxybenzoic acid, a potential pharmaceutical intermediate.
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Esterification: Reaction with alcohols forms esters, enhancing lipid solubility for drug delivery applications .
Pharmaceutical and Biological Applications
While direct studies on 3-cyano-5-methoxybenzoic acid are sparse, structurally related compounds exhibit:
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Antimicrobial Activity: Cyano and methoxy groups disrupt microbial cell membranes .
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Enzyme Inhibition: Potential interactions with cytochrome P450 enzymes, as seen in analogues like 4-{[(2R,3S,4R,5S)-4-(4-chloro-2-fluoro-phenyl)-3-(3-chloro-2-fluoro-phenyl)-4-cyano-5-(2,2-dimethyl-propyl)-pyrrolidine-2-carbonyl]-amino}-3-methoxy-benzoic acid, an investigational leukemia therapy .
Comparison with Analogous Compounds
3-Cyano-5-(methoxycarbonyl)benzoic Acid
This analogue replaces the methoxy group with a methoxycarbonyl (-COOCH₃) moiety, increasing molecular weight (205.17 g/mol) and altering reactivity. The additional carbonyl group enhances hydrogen-bonding capacity, making it more suitable for crystal engineering .
3-Cyanobenzoic Acid
Lacking the methoxy group, this simpler derivative (C₈H₅NO₂, MW 147.13 g/mol) serves as a precursor in agrochemical synthesis. Its lower solubility in organic solvents limits direct pharmaceutical use .
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent patents emphasize enzymatic and solvent-free methods to reduce waste. For instance, Novozym 435 lipase has been employed to resolve racemic mixtures of cyano esters with >98% enantiomeric excess .
Computational Modeling
Density functional theory (DFT) studies predict the compound’s binding affinity toward cancer-related targets like EGFR kinase. These models guide the design of derivatives with optimized pharmacokinetics .
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